molecular formula C22H24ClN5O3 B2955369 N-(2-chlorophenyl)-3-((4-(2-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carboxamide CAS No. 2034585-73-2

N-(2-chlorophenyl)-3-((4-(2-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carboxamide

Cat. No.: B2955369
CAS No.: 2034585-73-2
M. Wt: 441.92
InChI Key: XECXZYIKWZTCSJ-UHFFFAOYSA-N
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Description

This compound features a piperidine-1-carboxamide scaffold linked to a 1,2,4-triazol-3-ylmethyl group substituted with a 2-methoxyphenyl moiety at position 2. The 2-chlorophenyl group on the piperidine nitrogen introduces steric and electronic effects that may influence receptor binding or metabolic stability. The triazolone core (5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl) is a pharmacophore associated with diverse biological activities, including enzyme inhibition and receptor modulation.

Properties

IUPAC Name

N-(2-chlorophenyl)-3-[[4-(2-methoxyphenyl)-5-oxo-1H-1,2,4-triazol-3-yl]methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5O3/c1-31-19-11-5-4-10-18(19)28-20(25-26-22(28)30)13-15-7-6-12-27(14-15)21(29)24-17-9-3-2-8-16(17)23/h2-5,8-11,15H,6-7,12-14H2,1H3,(H,24,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECXZYIKWZTCSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=NNC2=O)CC3CCCN(C3)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-3-((4-(2-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carboxamide (CAS Number: 2034585-73-2) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular FormulaC22H24ClN5O3
Molecular Weight441.9 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Antimicrobial Activity

Research indicates that derivatives of triazole compounds, including those similar to this compound, exhibit significant antimicrobial properties. A study highlighted that various synthesized triazoles demonstrated good to moderate activity against several bacterial strains such as Staphylococcus aureus and Enterococcus faecalis . The presence of the triazole ring is often linked to enhanced antimicrobial efficacy due to its ability to interact with microbial enzymes.

Anticancer Potential

The compound also shows promise in anticancer research. Triazole derivatives have been reported to possess chemopreventive and chemotherapeutic effects. For instance, a study found that certain triazolethiones exhibited cytotoxicity against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values indicating significant potency . The mechanism of action likely involves the inhibition of specific pathways crucial for cancer cell survival.

The biological activities of this compound can be attributed to its structural components:

  • Triazole Moiety : Known for its role in inhibiting fungal cytochrome P450 enzymes, the triazole ring can disrupt sterol biosynthesis in fungi and potentially in cancer cells by interfering with metabolic pathways.
  • Piperidine Ring : This component may enhance the lipophilicity of the compound, facilitating better membrane penetration and bioavailability.
  • Chlorophenyl and Methoxyphenyl Substituents : These groups can contribute to the overall pharmacological profile by modulating interactions with biological targets.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Antimicrobial Study : A synthesis of various 1,2,4-triazole derivatives showed promising results against multiple pathogens. Compounds with similar structures to N-(2-chlorophenyl)-3... exhibited significant inhibition against Bacillus subtilis and Escherichia coli .
  • Cytotoxicity Assays : In vitro studies on triazole-based compounds revealed their potential in reducing cell viability in cancer cell lines through apoptosis induction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine-Carboxamide Scaffolds

(a) N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide
  • Key Differences : Replaces the triazolone ring with a pyrazole core and includes 2,4-dichlorophenyl and 4-methyl groups.
  • Biological Relevance: Pyrazole-carboxamide derivatives are known for cannabinoid receptor modulation .
(b) 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide
  • Key Differences : Features a 3-pyridylmethyl group instead of piperidine, altering hydrogen-bonding capacity.
(c) N-(2-chlorobenzyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide
  • Key Differences : Contains a methylsulfonyl-piperidine substituent and a chlorobenzyl group.
  • Functional Insights : The methylsulfonyl group may improve metabolic stability by resisting oxidative degradation .

Triazolone-Containing Analogues

(a) Carfentrazone-ethyl (Herbicide)
  • Key Differences: A triazolinone herbicide with ethyl ester and trifluoromethyl groups.
  • Activity Contrast: Demonstrates that triazolone cores can exhibit non-pharmaceutical applications (e.g., herbicide activity) depending on substituents .
(b) N-(4-Carbamimidoylbenzyl)-2-(5-chloro-3-(cyclobutylamino)-2-oxo-6-(thiophen-3-yl)pyrazin-1(2H)-yl)acetamide
  • Key Differences : Integrates a pyrazine ring and thiophene moiety.
  • Structural Insight : Highlights the versatility of triazolone derivatives in targeting diverse enzymes or receptors .

Comparative Data Table

Compound Name Molecular Weight Core Structure Key Substituents Potential Activity Reference
Target Compound ~455.3* Triazolone-Piperidine 2-Chlorophenyl, 2-methoxyphenyl CNS modulation (inferred) -
N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide - Pyrazole-Piperidine 4-Chlorophenyl, 2,4-dichlorophenyl, 4-methyl Cannabinoid receptor
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide - Pyrazole-Pyridyl 4-Chlorophenyl, 2,4-dichlorophenyl, 3-pyridylmethyl Kinase inhibition
N-(2-chlorobenzyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide 441.9 Triazolone-Piperidine 2-Chlorobenzyl, methylsulfonyl Enzyme inhibition
Carfentrazone-ethyl 412.8 Triazolinone Ethyl ester, trifluoromethyl, dichlorophenyl Herbicide

*Estimated based on structural formula.

Research Findings and Implications

  • Piperidine-carboxamide scaffolds are recurrent in CNS-targeting molecules, suggesting the target compound could modulate neurotransmitter receptors or transporters .
  • Synthetic Challenges :
    • Coupling reactions between triazolone and piperidine intermediates (e.g., via amide bond formation) are critical, as seen in analogous syntheses .
  • Knowledge Gaps: Experimental data on binding affinity, metabolic stability, and toxicity are absent in the provided evidence, necessitating further studies.

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Answer:
The compound can be synthesized via multi-step protocols involving:

Core template assembly : Start with a 1,5-diarylpyrazole or triazole core (common in cannabinoid receptor ligands), followed by functionalization of the piperidine and triazolone moieties. Key steps include condensation reactions and regioselective substitutions .

Optimization via Design of Experiments (DoE) : Use statistical modeling to optimize parameters like solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (e.g., Pd/C for cross-coupling). For example, highlights DoE for improving yield in flow-chemistry systems, applicable to this compound’s triazole formation .

Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) to isolate the final product.

Basic: How can structural integrity and purity be validated post-synthesis?

Answer:
Use a combination of analytical techniques:

X-ray crystallography : Resolve the 3D conformation of the triazolone-piperidine scaffold, as demonstrated for structurally analogous pyrazoline carboxamides in and .

NMR spectroscopy : Assign peaks for the 2-chlorophenyl (δ 7.2–7.4 ppm), methoxyphenyl (δ 3.8 ppm for OCH₃), and piperidine protons (δ 1.5–3.0 ppm). Compare with reference data for related compounds (e.g., for oxadiazole-thiazolidinedione derivatives) .

HPLC-MS : Confirm purity (>95%) using a C18 column (acetonitrile/water + 0.1% formic acid) and monitor for byproducts like unreacted intermediates .

Advanced: How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

Answer:

Re-evaluate docking models : Adjust force fields (e.g., AMBER vs. CHARMM) to account for the compound’s conformational flexibility, particularly the rotation of the triazolone-methyl group. highlights similar challenges in modeling sulfonamide-protein interactions .

Validate with orthogonal assays : If computational models predict kinase inhibition but in vitro assays show no activity, test alternative targets (e.g., GPCRs or ion channels) based on structural analogs ( describes pyrazoline derivatives with unexpected serotonin receptor affinity) .

Assess solubility and membrane permeability : Use logP calculations (e.g., ACD/Labs) and experimental Caco-2 assays to determine if poor bioavailability explains discrepancies .

Advanced: What strategies elucidate the impact of substituent variations on pharmacokinetics?

Answer:

Structure-Activity Relationship (SAR) studies :

  • Triazole ring : Replace the 2-methoxyphenyl group with electron-withdrawing groups (e.g., -CF₃) to assess metabolic stability ( shows fluorine substitution enhances half-life in pyrazole carboxamides) .
  • Piperidine : Introduce methyl groups at C2/C6 to evaluate steric effects on target binding (analogous to ’s thiazolidinone modifications) .

In vitro ADME profiling :

  • CYP450 inhibition : Use liver microsomes to test interactions with CYP3A4/CYP2D5.
  • Plasma protein binding : Compare with reference compounds like N-(4-chlorophenyl) derivatives () to correlate substituent hydrophobicity with binding affinity .

Advanced: How should researchers address spectral data contradictions during structural elucidation?

Answer:

Multi-technique cross-validation :

  • If NMR signals for the piperidine CH₂ groups overlap, use DEPT-135 or HSQC to distinguish CH vs. CH₂ ( provides protocols for resolving oxadiazole-thiazolidinedione ambiguities) .
  • Compare IR carbonyl stretches (1650–1750 cm⁻¹) with X-ray-derived bond lengths to confirm tautomeric forms (e.g., triazolone vs. triazole oxide) .

Dynamic NMR experiments : For rotameric flexibility in the carboxamide linker, perform variable-temperature NMR (e.g., 25–60°C) to observe coalescence of split peaks .

Advanced: What methodologies optimize bioassay protocols for this compound?

Answer:

Dose-response standardization : Use a 10-point dilution series (1 nM–100 µM) in triplicate, with positive controls (e.g., ’s pyrazoline-based reference inhibitors) .

Cell-line selection : Prioritize HEK293T for GPCR assays or HepG2 for metabolic stability, depending on target pathways. validates similar sulfonamides in cancer cell lines .

Data normalization : Apply Z-factor analysis to minimize plate-to-plate variability and ensure assay robustness .

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